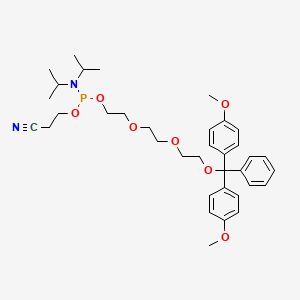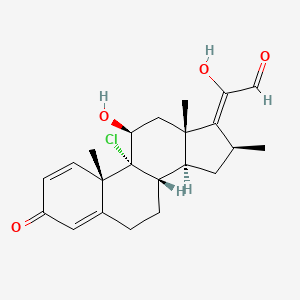
奎宁胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Conquinamine is a natural alkaloid compound found in the bark of certain species of the Cinchona tree, particularly Cinchona ledgeriana. It has the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol . This compound is known for its medicinal properties, particularly its use in the treatment of malaria.
科学研究应用
Conquinamine has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: Conquinamine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the bark of Cinchona trees using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques.
Industrial Production Methods: In industrial settings, conquinamine is typically produced through large-scale extraction from Cinchona bark. The bark is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain pure conquinamine .
化学反应分析
Types of Reactions: Conquinamine undergoes various chemical reactions, including:
Oxidation: Conquinamine can be oxidized to form quinone derivatives.
Reduction: Reduction of conquinamine can lead to the formation of dihydro derivatives.
Substitution: The nitrogen atoms in conquinamine can be alkylated by reaction with alkyl halides, blocking the basic nitrogen lone pairs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides like methyl iodide or ethyl bromide are commonly used for alkylation reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated conquinamine derivatives.
作用机制
Conquinamine exerts its effects primarily through its interaction with biological targets. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite. By inhibiting this enzyme, conquinamine disrupts the parasite’s ability to detoxify heme, leading to its death .
相似化合物的比较
Quinine: Another alkaloid from Cinchona bark, widely used as an antimalarial agent.
Cinchonine: Similar in structure and also derived from Cinchona bark, used for its antimalarial properties.
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Uniqueness of Conquinamine: Conquinamine is unique due to its specific stereochemistry and its role as a chiral auxiliary in asymmetric synthesis. Its ability to act as a stable internal standard in mass spectrometry-based assays also sets it apart from other similar compounds .
属性
CAS 编号 |
464-86-8 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
(3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17+,18+,19-/m0/s1 |
InChI 键 |
ALNKTVLUDWIWIH-JCTKKGROSA-N |
手性 SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |
SMILES |
C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |
规范 SMILES |
C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |
外观 |
Yellow powder |
产品来源 |
United States |
Q1: What is conquinamine and where is it found?
A1: Conquinamine is an alkaloid found in the leaves of the Remijia peruviana plant []. It is often found alongside other alkaloids like quinine, quinidine, and cinchonine. Remijia peruviana is a known source of quinine, a traditional antimalarial drug.
Q2: What is the structure of conquinamine?
A2: While the provided research papers do not delve into the specific spectroscopic data of conquinamine, they do confirm its isolation alongside other characterized alkaloids []. Conquinamine is structurally similar to quinine and quinidine, possessing a quinoline ring system linked to a quinuclidine ring. The specific arrangement of functional groups and stereochemistry differentiate conquinamine from these related alkaloids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



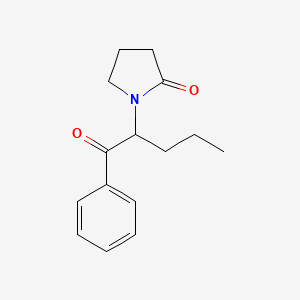


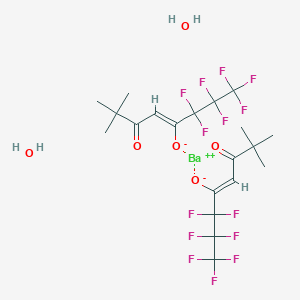


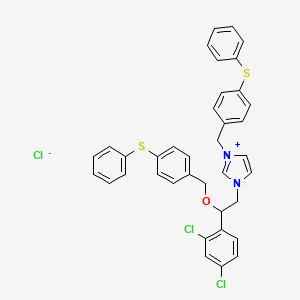
![D-[3-13C]Ribose](/img/structure/B583934.png)
